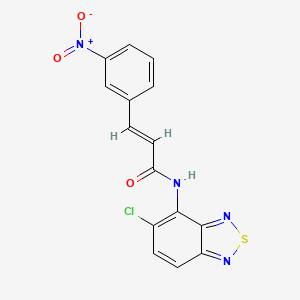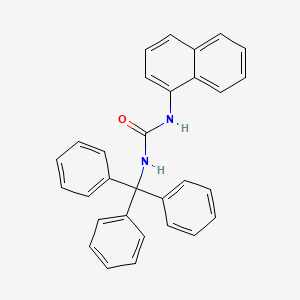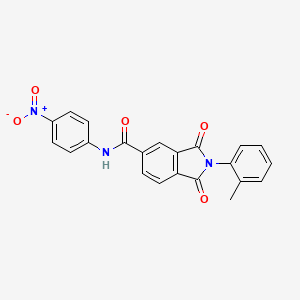
N,N'-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two butoxyphenyl groups attached to a naphthalene-1,5-disulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE typically involves the reaction of naphthalene-1,5-disulfonyl chloride with 4-butoxyaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The butoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N1,N5-BIS(4-METHOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE
- N1,N5-BIS(4-ETHOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE
- N1,N5-BIS(4-PROPOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE
Uniqueness
N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE is unique due to the presence of butoxyphenyl groups, which impart specific chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from its analogs with different alkoxy groups.
Properties
Molecular Formula |
C30H34N2O6S2 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
1-N,5-N-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C30H34N2O6S2/c1-3-5-21-37-25-17-13-23(14-18-25)31-39(33,34)29-11-7-10-28-27(29)9-8-12-30(28)40(35,36)32-24-15-19-26(20-16-24)38-22-6-4-2/h7-20,31-32H,3-6,21-22H2,1-2H3 |
InChI Key |
NSWHFVPRLDQCBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC=C(C=C4)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11560242.png)



![5-methyl-2-(4-methylphenyl)-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11560262.png)
![4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11560270.png)
![N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11560284.png)
![2-(4-chlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11560285.png)
![2-(1-naphthylamino)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11560286.png)

![(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide](/img/structure/B11560296.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11560297.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11560303.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B11560312.png)
